Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H17N5O3S2. It contains a thiophen-2-yl group, a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group, and a benzoate group. Detailed structural analysis is not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the literature. Based on its molecular formula, C20H17N5O3S2, it has a molecular weight of 439.51.Scientific Research Applications
Insecticidal Assessment
A study by Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety, such as triazolo[5,1-c]triazine and triazolo[1,5-a]pyrimidine derivatives, and evaluated them as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research suggests potential insecticidal applications for compounds structurally similar to Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (Fadda et al., 2017).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, evaluated for tuberculostatic activity. This suggests that compounds related to Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate could be effective in tuberculosis treatment (Titova et al., 2019).
Antimicrobial Applications
Mohamed (2021) synthesized various ethyl amino-imino and pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine derivatives, suggesting antimicrobial applications for compounds structurally similar to Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (Mohamed, 2021).
Antioxidant Properties
Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their antioxidant properties, particularly in preventing ethanol-induced oxidative stress in mice. This indicates potential antioxidant applications for related compounds (Aktay et al., 2005).
Anticancer Potential
Sert et al. (2020) carried out molecular docking studies with ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, suggesting anticancer potential due to its ability to inhibit c-MET protein, a target in cancer treatment. This highlights the potential use of similar compounds in cancer research (Sert et al., 2020).
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c1-2-28-20(27)13-5-7-14(8-6-13)21-17(26)12-30-18-10-9-16-22-23-19(25(16)24-18)15-4-3-11-29-15/h3-11H,2,12H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUUQSZHMSYNAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate |
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